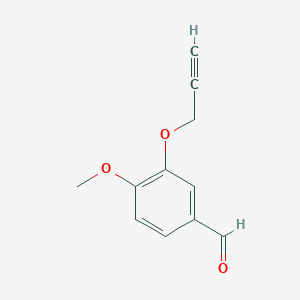

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMUMRVGOIQZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376893 | |

| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145654-01-9 | |

| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde CAS number 145654-01-9

Abstract

This guide provides a comprehensive technical overview of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde (CAS No. 145654-01-9), a versatile bifunctional molecule of significant interest in drug discovery, medicinal chemistry, and materials science. Possessing both a reactive aldehyde handle and a terminal alkyne, this compound serves as a critical building block for complex molecular architectures. This document details its chemical and physical properties, provides a robust, field-tested synthesis protocol from isovanillin, explores its primary applications in "click" chemistry and bioconjugation, and outlines essential safety and handling procedures. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction and Core Compound Analysis

This compound is a substituted benzaldehyde derivative featuring two key functional groups: an aldehyde and a propargyl ether (a terminal alkyne). This unique combination makes it an invaluable scaffold in synthetic chemistry.[1]

-

The Aldehyde Group: Serves as a versatile synthetic handle for forming imines, Schiff bases, or for undergoing further oxidation or reduction.[2] It is a common entry point for constructing complex heterocyclic systems or for linking the molecule to other substrates.

-

The Propargyl Group (Terminal Alkyne): This moiety is the cornerstone of its utility in modern medicinal chemistry. It is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[3] This reaction allows for the efficient and highly specific covalent ligation of the benzaldehyde core to molecules bearing an azide group, such as proteins, peptides, nucleic acids, or other small-molecule probes.[4]

The synergy of these two groups allows for a modular and strategic approach to synthesizing complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or advanced chemical probes.[1][5] The benzaldehyde can be used to attach a pharmacophore targeting a specific protein, while the alkyne remains available for "clicking" on a fluorescent dye, an affinity tag, or another bioactive component.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 145654-01-9 | [6][7][8] |

| Molecular Formula | C₁₁H₁₀O₃ | [6][7] |

| Molecular Weight | 190.2 g/mol | [7] |

| Appearance | Solid (form varies, often crystalline needles or powder) | [9] |

| Melting Point | 76-77°C | [6] |

| Purity | Typically ≥95% - 99% (commercially available) | [6] |

| LogP | 1.51970 | [6] |

| PSA (Polar Surface Area) | 35.53 Ų | [6] |

Note: Spectroscopic data (NMR, IR, MS) should be acquired on a lot-specific basis as per the Certificate of Analysis provided by the supplier.[7]

Synthesis Protocol: O-Propargylation of Isovanillin

The most direct and widely adopted synthesis route for this compound is the Williamson ether synthesis, specifically the O-propargylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This protocol is adapted from established procedures for similar phenolic alkylations.[10][11][12]

Underlying Principles (Causality)

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of isovanillin by a weak base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired propargyl ether linkage.

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately weak, inexpensive, and easily removable base. It is sufficiently strong to deprotonate the acidic phenol (pKa ≈ 7.4) but not strong enough to cause unwanted side reactions, such as self-condensation of the aldehyde.

-

Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting materials. Its boiling point (56°C) allows for the reaction to be conducted at a moderate reflux temperature, promoting a reasonable reaction rate without causing degradation. It is also relatively easy to remove under reduced pressure during work-up.

-

Reaction Control: The reaction is run under a nitrogen atmosphere to prevent oxidation of the aldehyde. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting isovanillin.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a stirred suspension of isovanillin (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone in a round-bottom flask, add propargyl bromide (3-bromopropyne, 1.2 eq) dropwise at room temperature under a nitrogen atmosphere.[10]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 3-5 hours.[10] Monitor the reaction's progress by TLC, observing the disappearance of the isovanillin spot.

-

Work-up (Aqueous): After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solids with fresh acetone.[10] Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

-

Extraction: Dilute the residue with water and extract with an organic solvent such as diethyl ether or ethyl acetate (3x volumes). Combine the organic extracts.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃, followed by brine (saturated NaCl solution).[10] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the final product as a crystalline solid.[13] An 83% yield with 99.9% purity has been reported for a similar procedure.[10]

Key Applications in Research and Drug Development

The primary utility of this compound stems from its role as a bifunctional linker, particularly in the context of click chemistry.

Click Chemistry and Bioconjugation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible.[4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[3][14]

The terminal alkyne on this compound is an ideal handle for this transformation. Researchers can first elaborate the aldehyde portion of the molecule, for example, by coupling it to a drug molecule or a ligand for a protein of interest. The resulting conjugate, now bearing a terminal alkyne, can be "clicked" onto a second molecule functionalized with an azide. This second molecule could be:

-

A fluorescent dye for imaging applications.

-

A biotin tag for affinity purification or pull-down assays.

-

A polyethylene glycol (PEG) chain to improve solubility and pharmacokinetic properties.

-

An E3 ligase binder in the synthesis of PROTACs.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an azide-containing substrate with this compound.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Methodology:

-

Stock Solutions: Prepare stock solutions of the alkyne (this compound) and the azide-containing substrate in a suitable solvent (e.g., DMSO). Prepare aqueous stock solutions of copper(II) sulfate (CuSO₄), a stabilizing ligand (e.g., water-soluble THPTA), and sodium ascorbate.[14]

-

Reaction Assembly: In a microcentrifuge tube, combine the alkyne, the azide substrate, the CuSO₄ solution, and the THPTA ligand solution in an appropriate aqueous buffer.[14]

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.[14]

-

Incubation: Vortex the mixture briefly. Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 2 hours.

-

Analysis: The formation of the triazole product can be monitored by LC-MS or HPLC. The product can then be purified using standard chromatographic techniques.

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling this compound.[15][16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents. Some suppliers recommend storage at -20°C for long-term stability.[5]

-

Hazard Statements (Potential): Based on similar structures, may cause skin irritation, serious eye irritation, and respiratory irritation.[17]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is intrinsically linked to the rise of click chemistry in biomedical research. Its bifunctional nature provides a robust platform for the modular synthesis of complex chemical probes, targeted therapeutics, and advanced materials. The straightforward synthesis from readily available isovanillin, combined with the high efficiency of its subsequent click reactions, ensures its continued and expanding role in the toolkits of synthetic and medicinal chemists.

References

- 1. 4-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-86-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde = 95 1940176-38-4 [sigmaaldrich.com]

- 6. 145654-01-9(4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde) | Kuujia.com [kuujia.com]

- 7. scbt.com [scbt.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. rfppl.co.in [rfppl.co.in]

- 10. prepchem.com [prepchem.com]

- 11. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(Prop-2-yn-1-yloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. matrixscientific.com [matrixscientific.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Innovation

This compound, also known as O-propargyl vanillin, is a synthetic derivative of vanillin, a well-known flavoring agent and a key intermediate in various chemical industries.[1][2][3] The introduction of a propargyl group to the vanillin core imparts unique chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.[4][5] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [6][7] |

| Molecular Weight | 190.2 g/mol | [6] |

| CAS Number | 145654-01-9 | [6] |

| Appearance | Yellow solid | [1] |

| Melting Point | 458 K (185 °C) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide.[1][8] This Williamson ether synthesis is a robust and efficient method for introducing the propargyl functional group.

Experimental Protocol

The following protocol is adapted from established literature procedures.[1][8]

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (vanillin)

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (2.48 mmol) in 15 ml of dry DMF, add anhydrous potassium carbonate (3.0 mmol).

-

Stir the mixture at room temperature.

-

Add propargyl bromide (2.48 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 ml of water.

-

Extract the aqueous layer with chloroform (3 x 50 ml).

-

Combine the organic phases and wash with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1 v/v) eluent system to yield this compound as a yellow solid.[1]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The unique chemical architecture of this compound, featuring an aldehyde, a methoxy group, and a terminal alkyne, makes it a highly versatile molecule for further chemical modifications and applications.[4][5]

-

Building Block in Organic Synthesis: The aldehyde group can undergo various transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.[5] The terminal alkyne is particularly valuable for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole rings.[1] This allows for the straightforward linkage of the vanillin scaffold to other molecules, facilitating the synthesis of complex molecular architectures.[5]

-

Medicinal Chemistry and Drug Discovery: The propargyl group serves as a handle for creating diverse libraries of compounds for biological screening.[5] Vanillin derivatives have been investigated for a range of biological activities, and the introduction of the propargyl group opens avenues for developing novel therapeutic agents.[1] For instance, the triazole-containing compounds synthesized from this molecule have been explored as potential chemotherapeutic agents.[1] The combination of the benzaldehyde core with the reactive alkyne allows for the design of hybrid molecules that can interact with multiple biological targets.[5]

Functional Group Reactivity and Applications

Caption: Reactivity of functional groups and their applications.

Conclusion

This compound is a synthetically accessible and highly versatile compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation from vanillin, combined with the diverse reactivity of its functional groups, establishes it as a valuable scaffold for the development of novel molecules with a wide range of applications, from new drug candidates to advanced materials.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Buy 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde [smolecule.com]

- 5. 4-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-86-5 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde: A Versatile Synthon for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a key building block in medicinal chemistry and drug development. We will delve into its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Williamson etherification of vanillin is presented, with a focus on the rationale behind each experimental step. The guide culminates in a discussion of its significant applications, particularly as a precursor in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for the generation of diverse compound libraries with potential therapeutic activities.

Introduction: The Strategic Importance of a Functionalized Vanillin Scaffold

Vanillin, a naturally occurring phenolic aldehyde, has long been recognized as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The strategic introduction of a propargyl group onto the vanillin core to yield this compound unlocks a powerful synthetic handle for further molecular elaboration. The terminal alkyne functionality serves as a versatile anchor for the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4] This allows for the rapid and modular assembly of complex molecular architectures, a cornerstone of modern high-throughput screening and lead optimization in drug discovery.[5][6] This guide will provide researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this valuable synthetic intermediate.

Molecular Structure and Nomenclature

The fundamental identity of a chemical compound lies in its structure and unambiguous naming. This section provides a detailed breakdown of the structure and IUPAC name for the topic molecule.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][7] This name systematically describes the arrangement of all functional groups on the benzene ring.

Chemical Structure

The chemical structure of this compound is presented below. It consists of a central benzene ring substituted with a methoxy group, a propargyloxy group, and a formyl (aldehyde) group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Note that while some data is from experimental sources, others are predicted based on the structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.19 g/mol | [3] |

| CAS Number | 145654-01-9 | [3] |

| Appearance | Predicted: Off-white to pale yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) | - |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with propargyl bromide.

Reaction Principle

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide. In this specific synthesis, the phenolic proton of vanillin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage.

Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses.[8][9]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Propargyl bromide (80% solution in toluene is commercially available and recommended for stability)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add vanillin (1.0 eq).

-

Expertise & Experience: An inert atmosphere is crucial to prevent side reactions, especially if using a strong and moisture-sensitive base like sodium hydride.

-

-

Solvent and Base Addition: Add anhydrous DMF or acetone to the flask to dissolve the vanillin. Then, add anhydrous potassium carbonate (1.5-2.0 eq) or carefully add sodium hydride (1.1-1.2 eq) in portions.

-

Causality: Potassium carbonate is a milder and safer base, suitable for larger-scale reactions. Sodium hydride is a stronger base that ensures complete deprotonation but requires more careful handling due to its reactivity with water and protic solvents. DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

-

-

Alkylation: To the stirred suspension, add propargyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Trustworthiness: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

-

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the vanillin spot and the appearance of a new, less polar product spot.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used, pour the reaction mixture into a larger volume of water and extract with ethyl acetate. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate.

-

Aqueous Washes: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Self-Validating System: The water wash removes the bulk of the DMF. The sodium bicarbonate wash removes any unreacted acidic starting material (vanillin). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Aromatic Protons: Three protons on the benzene ring, appearing as multiplets or doublets between δ 6.9 and 7.5 ppm.

-

Propargyl Methylene Protons (-O-CH₂-C≡): A doublet around δ 4.7-4.9 ppm.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

-

Terminal Alkyne Proton (-C≡C-H): A triplet or singlet around δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyl Carbon (-CHO): A signal around δ 190-192 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-155 ppm.

-

Alkyne Carbons (-C≡C-): Two signals around δ 75-80 ppm.

-

Propargyl Methylene Carbon (-O-CH₂-): A signal around δ 56-60 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

FTIR Spectroscopy (Predicted)

-

C≡C-H Stretch (Terminal Alkyne): A sharp, weak to medium intensity band around 3300 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak, sharp band around 2100-2150 cm⁻¹.

-

C-O Stretch (Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity bands around 1600 and 1500 cm⁻¹.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The presence of the terminal alkyne is the key to its synthetic potential.

A Gateway to "Click" Chemistry

The propargyl group is a linchpin in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click" chemistry.[5] This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne functionality of our title compound with an azide-containing molecule.[4][6]

Caption: Use of the title compound in CuAAC "click" chemistry.

This methodology enables the rapid generation of large libraries of novel compounds by varying the azide-containing reaction partner. These libraries can then be screened for a wide range of biological activities.

Precursor to Potential Therapeutics

Derivatives of vanillin have shown promise in several therapeutic areas:

-

Anticancer Agents: Numerous vanillin derivatives have been synthesized and evaluated for their anticancer properties, demonstrating activities such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines.[1][11][12]

-

Neuroprotective Agents: The antioxidant and anti-inflammatory properties of vanillin and its analogs suggest their potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

-

Anti-inflammatory and Anti-diabetic Agents: The vanillin scaffold has been utilized to develop compounds with significant anti-inflammatory and anti-diabetic activities.

By employing this compound in "click" chemistry-based synthesis, researchers can systematically explore the structure-activity relationships of novel vanillin derivatives to optimize their therapeutic potential.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to provide clear guidance on the safe handling of all chemical compounds. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer appropriate safety measures based on its structure and the known hazards of its precursor, vanillin, and the propargyl bromide reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis from the readily available and biocompatible vanillin, combined with the synthetic versatility imparted by the terminal alkyne, makes it an invaluable precursor for the development of novel therapeutics. This guide has provided the essential structural, synthetic, and applicative knowledge for researchers to confidently and effectively incorporate this powerful building block into their drug development workflows. The continued exploration of derivatives synthesized from this scaffold holds significant promise for addressing a multitude of unmet medical needs.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 5. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 6. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 13C NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde synonyms and alternative names

An In-depth Technical Guide to the Nomenclature and Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The guide will address the critical aspect of its nomenclature, clarifying the distinction between its isomers, and detail its various synonyms and identifiers. Furthermore, a validated experimental protocol for its synthesis via Williamson ether synthesis is presented, along with an exploration of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of a Propargylated Vanillin Derivative

This compound belongs to a class of organic compounds that are derivatives of vanillin and isovanillin, natural products renowned for their flavor and fragrance properties. The introduction of a propargyl group (a 2-propynyl group) imparts a reactive alkyne functionality. This terminal alkyne is a key feature for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward and efficient conjugation to a wide array of molecules. This has led to its application in the synthesis of complex molecular architectures, including enzyme inhibitors and imaging probes.

A crucial point of clarification in the study of this compound is the isomerism based on the positions of the methoxy and propynyloxy groups on the benzaldehyde ring. The user's query specifies This compound . This isomer is structurally derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][3][4][5] Its counterpart, 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde , is derived from vanillin. While both are valuable synthetic intermediates, they possess distinct chemical and physical properties, and it is imperative for researchers to use the correct nomenclature and corresponding identifiers to ensure the accuracy and reproducibility of their work.

Nomenclature, Synonyms, and Identifiers

The systematic and unambiguous naming of chemical compounds is fundamental to scientific communication. This section provides a detailed breakdown of the various names and identifiers for this compound.

Systematic and Common Names

The systematic name, derived according to IUPAC nomenclature rules, is 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde .[6] However, a variety of synonyms and alternative names are frequently encountered in scientific literature and commercial catalogs.

A common trivial name for this compound is O-propargyl isovanillin , which clearly indicates its synthetic origin from isovanillin and the addition of a propargyl group to the oxygen atom.

Isomeric Distinction

It is critical to distinguish the target compound from its isomer, 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde:

-

This compound (from Isovanillin): The methoxy group is at position 4, and the propynyloxy group is at position 3.

-

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde (from Vanillin): The methoxy group is at position 3, and the propynyloxy group is at position 4.

The search results indicate that the vanillin-derived isomer (CAS 5651-83-2) is more commonly listed.[7][8][9][10][11] Researchers must therefore exercise diligence in verifying the CAS number and structure of the material they are using.

Data Summary Table

The following table summarizes the key identifiers for this compound and its common isomer for comparative clarity.

| Identifier | This compound | 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde |

| CAS Number | 145654-01-9[6][12] | 5651-83-2[7][8][9] |

| Molecular Formula | C₁₁H₁₀O₃[12][13] | C₁₁H₁₀O₃[7][10] |

| Molecular Weight | 190.19 g/mol [7][12] | 190.19 g/mol [7] |

| IUPAC Name | 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde[6] | 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[7] |

| Common Synonyms | O-propargyl isovanillin | O-propargyl vanillin |

| This compound[12] | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde[7][8] | |

| 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde[14] | ||

| 3-Methoxy-4-(2-propynyloxy)benzaldehyde[7] | ||

| InChI Key | (Not explicitly found for this isomer) | PKPPALIWMCCRFK-UHFFFAOYSA-N[7][11] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Underlying Principles

The hydroxyl group of isovanillin is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide is a potent nucleophile. Propargyl bromide serves as the electrophile. The nucleophilic phenoxide attacks the electron-deficient carbon atom of the propargyl bromide, displacing the bromide ion in an Sₙ2 reaction to form the desired ether. Acetone is a common solvent for this reaction as it is polar aprotic and readily dissolves the reactants.

Step-by-Step Methodology

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add isovanillin (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of isovanillin).

-

Addition of Alkyl Halide: While stirring the suspension, add propargyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 60-70 °C). Maintain the reflux with vigorous stirring for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound as a solid.

Visualization of Key Structures and Processes

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alignchemical.com [alignchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. 145654-01-9|4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE CAS#: 5651-83-2 [m.chemicalbook.com]

- 9. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | 5651-83-2 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | 5651-83-2 [sigmaaldrich.cn]

- 12. scbt.com [scbt.com]

- 13. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Spectral Analysis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

This guide provides a comprehensive analysis of the spectral data for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a key intermediate in synthetic organic chemistry. The structural elucidation of this compound is paramount for researchers and drug development professionals. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

The molecular formula for this compound is C₁₁H₁₀O₃, with a molecular weight of 190.19 g/mol .[1] The unique combination of an aldehyde, a methoxy group, and a propargyl ether on a benzene ring gives rise to a distinct spectral fingerprint, which will be explored in detail.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The following diagram illustrates the structure and numbering of this compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical environment of each proton dictates its chemical shift (δ), and interactions with neighboring protons cause signal splitting.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.45 | Multiplet | 2H | Aromatic protons (H-2, H-6) |

| ~7.00 | Doublet | 1H | Aromatic proton (H-5) |

| ~4.80 | Doublet | 2H | Methylene protons (-O-CH₂-C≡) |

| ~3.90 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~2.50 | Triplet | 1H | Acetylenic proton (-C≡C-H) |

Interpretation:

-

Aldehyde Proton (~9.85 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, resulting in a characteristic downfield singlet.[2][3][4]

-

Aromatic Protons (~7.00-7.45 ppm): The protons on the benzene ring appear in the aromatic region. The exact splitting pattern will depend on the coupling constants between them. H-2 and H-6 are expected to be in a similar chemical environment, while H-5 will be distinct.

-

Methylene Protons (~4.80 ppm): These protons are adjacent to an oxygen atom and a triple bond, causing a downfield shift. They will appear as a doublet due to coupling with the terminal alkyne proton.

-

Methoxy Protons (~3.90 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet.

-

Acetylenic Proton (~2.50 ppm): The terminal alkyne proton is coupled to the methylene protons, resulting in a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehyde carbonyl carbon (C=O) |

| ~160.0 | Aromatic carbon (C-4, attached to -OCH₃) |

| ~150.0 | Aromatic carbon (C-3, attached to -O-CH₂-) |

| ~130.0 | Aromatic carbon (C-1) |

| ~125.0 | Aromatic carbon (C-6) |

| ~112.0 | Aromatic carbon (C-5) |

| ~110.0 | Aromatic carbon (C-2) |

| ~78.0 | Acetylenic carbon (-C≡CH) |

| ~76.0 | Acetylenic carbon (-C≡CH) |

| ~56.0 | Methylene carbon (-O-CH₂-) |

| ~55.5 | Methoxy carbon (-OCH₃) |

Interpretation:

-

Carbonyl Carbon (~191.0 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.[4]

-

Aromatic Carbons (~110.0-160.0 ppm): The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbons attached to oxygen (C-3 and C-4) will be the most downfield in this region.

-

Acetylenic Carbons (~76.0-78.0 ppm): The two sp-hybridized carbons of the alkyne group appear in this characteristic range.

-

Methylene and Methoxy Carbons (~55.5-56.0 ppm): These sp³-hybridized carbons attached to oxygen appear in a similar upfield region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, sharp | ≡C-H stretch | Terminal Alkyne |

| ~2950-2850 | Medium | C-H stretch | Alkyl (methoxy, methylene) |

| ~2820, ~2720 | Medium | C-H stretch | Aldehyde |

| ~2120 | Weak to medium | C≡C stretch | Alkyne |

| ~1690 | Strong | C=O stretch | Aromatic Aldehyde |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring |

| ~1260 | Strong | C-O stretch | Aryl Ether |

Interpretation:

-

Terminal Alkyne (≡C-H stretch at ~3300 cm⁻¹ and C≡C stretch at ~2120 cm⁻¹): These two peaks are highly characteristic of a terminal alkyne.[5][6][7]

-

Aldehyde (C-H stretches at ~2820 and ~2720 cm⁻¹, C=O stretch at ~1690 cm⁻¹): The pair of C-H stretching bands and the strong carbonyl absorption are definitive for an aldehyde.[3][4]

-

Aromatic Ring (C=C stretches at ~1600 and ~1500 cm⁻¹): These absorptions are typical for the stretching vibrations of the carbon-carbon bonds within the benzene ring.

-

Ether (C-O stretch at ~1260 cm⁻¹): The strong absorption in this region is indicative of the aryl ether linkage.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 190 | Molecular ion [M]⁺ |

| 189 | [M-H]⁺ |

| 161 | [M-CHO]⁺ |

| 151 | [M-C₃H₃]⁺ |

| 121 | [M-C₃H₃O - CH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

The molecular ion peak at m/z 190 confirms the molecular weight of the compound. The fragmentation pattern is influenced by the stability of the resulting ions.

-

[M-H]⁺ (m/z 189): Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.[8][9]

-

[M-CHO]⁺ (m/z 161): Loss of the formyl radical is another characteristic fragmentation of benzaldehydes.

-

[M-C₃H₃]⁺ (m/z 151): Cleavage of the propargyl group.

-

Further Fragmentation: Subsequent losses of other small molecules or radicals will lead to the other observed fragments.

Caption: Proposed mass spectrometry fragmentation of the title compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and together they provide an unambiguous identification of the compound's structure. This guide serves as a valuable resource for researchers working with this and structurally related molecules, enabling accurate characterization and facilitating further research and development.

References

- 1. scbt.com [scbt.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde. This molecule, a derivative of vanillin, is of significant interest in synthetic chemistry due to its trifunctional nature, incorporating an aldehyde, a methoxy group, and a terminal alkyne. The interplay of these functionalities dictates the reactivity of the aldehyde group, making it a versatile synthon for the construction of complex molecular architectures. This document will delve into the electronic and steric influences on the aldehyde's reactivity and provide detailed protocols for its key transformations, including nucleophilic additions, condensations, and redox reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound.

Introduction: A Molecule of Unique Synthetic Potential

This compound, often referred to as propargylated vanillin, is a bespoke chemical entity that marries the well-understood chemistry of aromatic aldehydes with the versatile reactivity of a terminal alkyne.[1][2][3] The core of its synthetic utility lies in the aldehyde functional group, a site primed for a multitude of chemical transformations. The reactivity of this aldehyde is subtly modulated by the electronic effects of the substituents on the benzene ring: an electron-donating methoxy group at the para-position and a propargyloxy group at the meta-position.

The aldehyde carbon, being sp² hybridized, possesses a trigonal planar geometry.[4] The carbon-oxygen double bond is inherently polar due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[4][5] The methoxy group, through its +M (mesomeric) effect, donates electron density to the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[6][7] Conversely, the electronegativity of the oxygen in the propargyloxy group exerts a -I (inductive) effect, which can partially counteract the electron-donating effects. This electronic balance makes the aldehyde group in this compound sufficiently reactive for a broad spectrum of synthetic applications.

Furthermore, the presence of the terminal alkyne opens avenues for sequential or one-pot reactions, such as "click chemistry," allowing for the introduction of diverse molecular fragments.[8][9] This guide will explore the key reactions of the aldehyde group, providing both mechanistic insights and practical experimental protocols.

Diagram: Molecular Structure and Functional Groups

References

- 1. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. STATEMENT -1: Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction. [allen.in]

- 8. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. Click Chemistry [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and ultimate success in a given application. For a molecule as promising as 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a derivative of vanillin with potential applications in organic synthesis and medicinal chemistry, a thorough understanding of its solubility profile is not merely academic—it is a critical enabler of innovation. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical predictions based on its molecular structure and a detailed experimental protocol for its empirical determination. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this compound in their work.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in different solvent systems. While extensive experimental data for this compound is not yet widely published, we can infer key characteristics from its molecular structure and data from analogous compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.2 g/mol | [2] |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on the solid nature of structurally similar compounds like vanillin and 4-(propargyloxy)benzaldehyde.[3][4] |

| Melting Point | Predicted to be in a similar range to 4-(propargyloxy)benzaldehyde (82°C). | Structural similarity to 4-(propargyloxy)benzaldehyde suggests a comparable melting point.[4] |

| Boiling Point | Not available. Expected to be high due to its molecular weight and polarity. | - |

| LogP (octanol-water partition coefficient) | Predicted to be moderately lipophilic. | The presence of the aromatic ring and the propargyl ether group suggests increased lipophilicity compared to vanillin. |

Predicted Solubility Profile: Applying the "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities tend to be soluble in one another.[5][6][7][8][9] this compound possesses both polar and nonpolar characteristics. The aldehyde, methoxy, and ether functional groups introduce polarity and the capacity for dipole-dipole interactions and weak hydrogen bonding. Conversely, the benzene ring and the alkyne moiety contribute to its nonpolar character.

Based on the solubility of the structurally related vanillin, which is soluble in polar solvents like ethanol and poorly soluble in nonpolar solvents like hexane, we can make informed predictions about the solubility of our target compound.[10][11] The addition of the less polar propargyloxy group in place of a hydroxyl group is expected to decrease its solubility in highly polar protic solvents like water and increase its solubility in solvents of intermediate polarity and nonpolar solvents.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly soluble to insoluble | The replacement of the hydroxyl group of vanillin with the less polar propargyloxy group reduces the potential for strong hydrogen bonding with water.[3][10] |

| Ethanol | Soluble | The ethyl group of ethanol can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the polar functional groups. Vanillin is known to be soluble in ethanol.[10][12] | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. A synthesis procedure for a related compound uses acetone as a solvent, indicating good solubility.[13] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Soluble | Acetonitrile is a common solvent in organic synthesis and is likely to dissolve the compound. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | DCM is a good solvent for many organic compounds of intermediate polarity. |

| Diethyl Ether | Soluble | Synthesis procedures for related compounds utilize diethyl ether for extraction, suggesting good solubility.[13] | |

| Hexane | Sparingly soluble to insoluble | The significant polarity of the aldehyde, methoxy, and ether groups will likely limit its solubility in a highly nonpolar solvent like hexane. Vanillin is poorly soluble in hexane.[10] | |

| Toluene | Moderately Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute. |

A Validated Experimental Protocol for Determining Equilibrium Solubility

To obtain precise quantitative solubility data, a well-controlled experimental procedure is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[14][15][16][17]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Workflow

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1-2 mL) of the chosen solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[15] A preliminary time-course study can be conducted to determine the minimum time required to achieve a constant concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid material.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved particles. This step is crucial to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Determine the concentration of the dissolved compound in the experimental samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Safety and Handling Considerations

While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the related compound 4-(propargyloxy)benzaldehyde indicates that it can cause skin and serious eye irritation.[4] It is therefore prudent to handle this compound with appropriate safety precautions.

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[4]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of significant interest in chemical research and development. While quantitative solubility data is not yet readily available in the literature, this guide has offered a reasoned prediction of its solubility profile based on its molecular structure and the established principle of "like dissolves like." Furthermore, the detailed experimental protocol for determining equilibrium solubility provides researchers with a practical and validated method to obtain precise solubility data in their solvents of interest. By understanding and empirically determining the solubility of this compound, the scientific community can more effectively unlock its full potential in various applications.

References

- 1. This compound | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde: A Guide to Preserving Chemical Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde (CAS No. 145654-01-9) is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of two highly reactive functional groups: an aromatic aldehyde and a terminal alkyne tethered by an ether linkage. This unique combination allows for sequential or orthogonal chemical modifications, such as reductive amination, Wittig reactions, and cycloadditions (e.g., "click chemistry"). However, the very reactivity that makes this compound a versatile precursor also renders it susceptible to degradation if not handled and stored correctly.

This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. We will explore the inherent reactivity of its constituent functional groups, delineate potential degradation pathways, and establish a set of best practices for storage and handling. Furthermore, this document provides actionable protocols for researchers to validate the integrity of the compound, ensuring the reliability and reproducibility of their experimental outcomes.

Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step toward predicting its behavior. The structure of this compound is characterized by a substituted benzene ring bearing an aldehyde, a methoxy group, and a propargyl ether group.

Caption: Chemical structure of this compound.

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 145654-01-9 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | Typically a white to pale yellow solid | [3] |

| Purity | >98% (Typical for commercial samples) | [3] |

Key Stability Concerns and Degradation Pathways

The stability of this compound is governed by the reactivity of its aldehyde, ether, and alkyne functionalities. The primary degradation pathways are driven by oxidation and sensitivity to light and heat.

The Aldehyde Moiety: Susceptibility to Oxidation

Aromatic aldehydes are well-known to be sensitive to atmospheric oxygen.[4] The aldehyde group (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH). This process, often initiated by light or trace metal impurities, is one of the most common degradation routes for this class of compounds. The formation of the carboxylic acid impurity can alter the reactivity of the material and interfere with subsequent chemical transformations.

The Propargyl Ether Moiety: Peroxide and Alkyne Instability

The propargyl ether group presents two distinct points of vulnerability:

-

Ether Peroxidation: Like many ethers, the propargyl ether can react with atmospheric oxygen in a free-radical process, particularly upon exposure to light, to form hydroperoxides. These peroxide impurities are not only a contaminant but also pose a significant safety hazard, as they can be explosive upon concentration, heating, or mechanical shock.

-

Alkyne Reactivity: The terminal alkyne is a high-energy functional group that is thermodynamically unstable.[5] It can undergo various reactions, including hydration (typically acid or metal-catalyzed)[6][7], polymerization, or other additions, especially at elevated temperatures or in the presence of transition metal contaminants.[8][9]

A study on a structurally related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, demonstrated that exposure to air and light leads to complex degradation, forming products like aurones and flavones, highlighting the potential for intricate oxidative pathways.[10]

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The core principle is to minimize exposure to oxygen, light, heat, and chemical contaminants.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways, including oxidation and polymerization. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces oxygen, preventing both aldehyde oxidation and ether peroxidation.[3] |

| Light | Keep in an amber, tightly sealed vial in a dark location | Prevents light-induced free-radical chain reactions that lead to oxidation and peroxide formation.[3] |

| Handling | Only open the container under an inert atmosphere if possible. Use clean, dry spatulas and glassware. | Minimizes introduction of atmospheric oxygen, moisture, and contaminants that can catalyze degradation. |

| Purity | Use high-purity material. | Impurities, especially transition metals, can act as catalysts for degradation reactions. |

Incompatible Materials

To prevent unwanted reactions, avoid storing or mixing this compound with the following:

-

Strong Oxidizing Agents: Will rapidly degrade the aldehyde and potentially the alkyne group.

-

Strong Bases: Can deprotonate the terminal alkyne, potentially initiating side reactions.[11]

-

Transition Metal Salts: Many metals (e.g., copper, palladium) are known to catalyze alkyne coupling and other transformations.[8]

Experimental Validation of Compound Stability

Trust in experimental results begins with verifying the integrity of the starting materials. The following protocols provide a framework for assessing the stability of this compound.

Caption: Experimental workflow for verifying compound integrity before and during storage.

Protocol 1: Baseline Characterization and Purity Assessment

Objective: To establish an analytical baseline for a new batch of the compound.

Methodology:

-

Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve in a suitable solvent (e.g., Acetonitrile or HPLC-grade Methanol) to a final concentration of 1 mg/mL.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm or 280 nm).

-

Analysis: Record the chromatogram. A pure sample should exhibit a single major peak. Calculate the purity by peak area percentage. This chromatogram serves as the T=0 baseline.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Verification: Confirm the presence of characteristic peaks: the aldehyde proton (~9.8-10 ppm), aromatic protons, methoxy singlet, propargyl methylene protons, and the acetylenic proton. The spectra should be free of significant impurity signals.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum (e.g., using an ATR accessory).

-

Verification: Confirm the presence of key vibrational bands: C=O stretch for the aldehyde (~1690 cm⁻¹), C≡C stretch for the alkyne (~2120 cm⁻¹), and ≡C-H stretch for the terminal alkyne (~3300 cm⁻¹).

-

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of the compound under stress conditions.

Methodology:

-

Sample Preparation: Aliquot several samples of the compound into separate, clear glass vials.

-

Stress Conditions: Expose the vials to one or more of the following conditions for a defined period (e.g., 1 week, 2 weeks, 4 weeks):

-

Elevated Temperature: 40 °C in the dark.

-

Light Exposure: Room temperature under ambient laboratory light.

-

Air Exposure: Loosely cap the vial and store at room temperature.

-

-

Time-Point Analysis: At each time point, remove a sample and analyze it by HPLC as described in Protocol 1.

-

Data Comparison: Compare the chromatograms of the stressed samples to the T=0 baseline. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. This provides quantitative data on the degradation rate under specific conditions.

Protocol 3: Routine Peroxide Testing (Safety Critical)

Objective: To check for the presence of hazardous peroxides before using the compound, especially if it has been stored for an extended period or exposed to air.

Methodology:

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of the compound in 2-3 mL of a suitable solvent like tetrahydrofuran (THF) or isopropanol.

-

Testing:

-

Dip a commercial peroxide test strip (e.g., potassium iodide-starch paper) into the solution.

-

Alternatively, add a few drops of a freshly prepared saturated aqueous solution of potassium iodide (KI) to the sample solution.

-

-

Observation:

-

Negative Result: No color change indicates the absence of significant levels of peroxides. The material is safe to use.

-

Positive Result: The formation of a yellow-brown color (from the oxidation of I⁻ to I₂) or a blue-black color on the test strip indicates the presence of peroxides. The material should be considered hazardous and quenched or disposed of according to institutional safety guidelines.

-

Conclusion

This compound is a potent synthetic intermediate whose utility is directly linked to its chemical purity. Its inherent structural features—an oxidizable aldehyde, a peroxide-forming ether, and a reactive terminal alkyne—necessitate rigorous storage and handling procedures. By adhering to the recommendations outlined in this guide—specifically, storage at 2-8 °C under an inert atmosphere and protected from light —researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of routine analytical verification and critical safety checks for peroxides will ensure the integrity of the material, leading to more reliable, reproducible, and safer scientific outcomes.

References

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]